(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C5H8F3N It is characterized by the presence of a prop-2-en-1-yl group and a 2,2,2-trifluoroethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . Another method involves the reaction of acetone with ammonia to produce 3-amino-1-propene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in its chemical and biological activities.
Comparison with Similar Compounds
Similar Compounds
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: This compound has a similar structure but contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
3-Amino-1-propene: This compound is structurally related and serves as a precursor in the synthesis of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine.
Uniqueness
This compound is unique due to the presence of both a prop-2-en-1-yl group and a 2,2,2-trifluoroethyl group, which confer distinct chemical properties and reactivity. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from similar compounds.
Properties
Molecular Formula |
C5H8F3N |
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Molecular Weight |
139.12 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h2,9H,1,3-4H2 |
InChI Key |
NWXJQPBOJWODIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(F)(F)F |
Origin of Product |
United States |
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